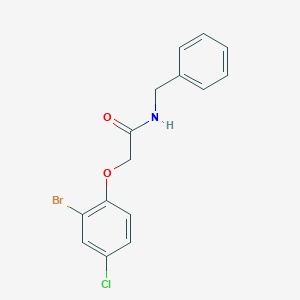
N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide, also known as BCPA, is a chemical compound that has been used in scientific research for its potential as a herbicide and as a tool to study the function of certain proteins in plants. BCPA is a synthetic compound that was first synthesized in the 1970s and has since been studied extensively for its potential applications in agriculture and biotechnology.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide is not fully understood, but it is believed to act by inhibiting the function of certain proteins in plants. Specifically, N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide has been shown to inhibit the function of the auxin efflux carrier PIN proteins, which play an important role in regulating plant growth and development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide are not well characterized, but it is known to affect the growth and development of plants. Specifically, N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide has been shown to inhibit the growth of roots and shoots in Arabidopsis thaliana, which is consistent with its known mechanism of action.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide in lab experiments is its relatively low cost and availability. N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide is a synthetic compound that can be easily synthesized in a lab setting, which makes it a convenient tool for studying the function of certain proteins in plants. However, one limitation of using N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide is its relatively low potency as a herbicide, which limits its use in agriculture.
Future Directions
There are several potential future directions for research on N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide. One area of research could focus on identifying more potent analogs of N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide that could be used as herbicides in agriculture. Another area of research could focus on identifying other proteins that are affected by N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide, which could provide insights into the function of these proteins in plants. Additionally, research could focus on developing new applications for N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide in biotechnology, such as using it as a tool to study the function of proteins in other plant species.
Synthesis Methods
N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide is synthesized through a multi-step process that involves the reaction of various chemicals and reagents. The first step involves the reaction of 2-bromo-4-chlorophenol with sodium hydroxide to form 2-bromo-4-chlorophenol sodium salt. This is followed by the reaction of the sodium salt with benzyl bromide to form N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide.
Scientific Research Applications
N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide has been used extensively in scientific research as a tool to study the function of certain proteins in plants. Specifically, N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide has been used to study the function of the auxin efflux carrier PIN proteins in Arabidopsis thaliana, a model plant species. N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide has also been used as a herbicide in agriculture, although its use in this context has been limited due to its relatively low potency.
properties
Product Name |
N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide |
|---|---|
Molecular Formula |
C15H13BrClNO2 |
Molecular Weight |
354.62 g/mol |
IUPAC Name |
N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C15H13BrClNO2/c16-13-8-12(17)6-7-14(13)20-10-15(19)18-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19) |
InChI Key |
QHEQDXXQNBSOAN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=C(C=C(C=C2)Cl)Br |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=C(C=C(C=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240811.png)
![N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B240814.png)



![4-[(cyclohexylcarbonyl)amino]-N-methylbenzamide](/img/structure/B240821.png)
![3-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240823.png)





![Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B240839.png)
